Product packaging for 2-Oxa-8-azaspiro[3.5]nonan-7-one(Cat. No.:CAS No. 2107269-40-7)

2-Oxa-8-azaspiro[3.5]nonan-7-one

Cat. No.: B2407417
CAS No.: 2107269-40-7
M. Wt: 141.17
InChI Key: OLLSWZVDCYXGIZ-UHFFFAOYSA-N
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Description

2-Oxa-8-azaspiro[3.5]nonan-7-one is a spirocyclic compound with the molecular formula C7H11NO2 and a molecular weight of 141.17 g/mol . It features a spiro-fused oxetane and piperidinone structure, as represented by the SMILES notation O=C1CCC2(CN1)COC2 . This molecular architecture incorporates both ether and cyclic amide (lactam) functional groups, making it a valuable synthetic intermediate in medicinal chemistry and drug discovery research. Spirocyclic oxetanes, as a class of compounds, are recognized in scientific literature as valuable structural alternatives to more common ring systems like morpholine, offering potential benefits in metabolic stability and hydrogen-bonding capacity for target binding . While this specific ketone derivative serves as a key precursor, related saturated amine analogs (e.g., 2-Oxa-7-azaspiro[3.5]nonane) are utilized in the synthesis of complex fused heterocycles, such as benzimidazoles, via oxidative cyclization methodologies . Furthermore, the 2-oxa-7-azaspiro[3.5]nonane scaffold is present in patented biologically active compounds, underscoring the significance of this spirocyclic framework in the development of new therapeutic agents . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11NO2 B2407417 2-Oxa-8-azaspiro[3.5]nonan-7-one CAS No. 2107269-40-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-oxa-8-azaspiro[3.5]nonan-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c9-6-1-2-7(3-8-6)4-10-5-7/h1-5H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLLSWZVDCYXGIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CNC1=O)COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Chemical Transformations of 2 Oxa 8 Azaspiro 3.5 Nonan 7 One and Analogues

Ring-Opening Reactions in Spiro-Fused Systems

Ring-opening reactions are a hallmark of strained heterocycles, providing a pathway to more complex, functionalized acyclic or larger ring structures. researchgate.netnih.gov In spiro-fused oxetane-lactam systems, either the lactam or the oxetane (B1205548) ring can be selectively cleaved depending on the reaction conditions and reagents employed.

The β-lactam ring, a four-membered cyclic amide, is a critical pharmacophore in a major class of antibiotics. biomolther.orgmsdmanuals.com Its reactivity is centered on the susceptibility of the amide bond to hydrolysis. researchgate.net In a chemical context, this cleavage can be induced under various conditions. While enzymatic hydrolysis by β-lactamases is a well-known mechanism of antibiotic inactivation msdmanuals.comresearchgate.net, chemical hydrolysis can also be achieved. This process involves the nucleophilic attack on the carbonyl carbon of the lactam, leading to the breaking of the C-N bond and deactivation of the β-lactam's characteristic properties. biomolther.orgresearchgate.net The nature of the substituents on the lactam ring, particularly at the nitrogen atom and the C3/C4 positions, significantly influences the ring's stability and susceptibility to cleavage. nih.gov

The oxetane ring, a four-membered ether, possesses considerable ring strain, making it a valuable synthon in organic chemistry. acs.org Its ring-opening can be initiated by either acids or nucleophiles, leading to a variety of functionalized products. researchgate.netmagtech.com.cn

Under acidic conditions, the oxetane oxygen is protonated, activating the ring for nucleophilic attack. Both Brønsted and Lewis acids can catalyze this transformation. acs.orgnih.govnih.gov For instance, Lewis acids such as In(OTf)₃ and Sc(OTf)₃ have been shown to be highly efficient in promoting the intramolecular ring-opening of 3-amido oxetanes to form 2-oxazolines. nih.gov Similarly, Brønsted acids like triflimide (Tf₂NH) can catalyze the reaction of 3-aryloxetan-3-ols with 1,2-diols, where the reaction proceeds through an oxetane carbocation intermediate, ultimately yielding 1,4-dioxanes. nih.gov The regioselectivity of acid-catalyzed ring-opening in unsymmetrically substituted oxetanes is controlled by electronic effects, with weak nucleophiles typically attacking the more substituted carbon atom adjacent to the oxygen. magtech.com.cn

Table 1: Examples of Acid-Catalyzed Oxetane Ring-Opening Reactions

Catalyst Type Substrate Type Reagent/Condition Product Type Reference
Lewis Acid (e.g., In(OTf)₃) 3-Amido Oxetanes Toluene, Room Temp 2-Oxazolines nih.gov
Brønsted Acid (Tf₂NH) 3-Aryloxetan-3-ols 1,2-diols 1,4-Dioxanes nih.gov

The ring-opening of oxetanes can also be achieved using a variety of nucleophiles. magtech.com.cn In contrast to acid-catalyzed reactions, the regioselectivity of nucleophilic attack on unsymmetrical oxetanes is primarily governed by steric effects. Strong nucleophiles tend to attack the less sterically hindered carbon atom adjacent to the oxygen in an SN2-type reaction. magtech.com.cn A diverse range of nucleophiles, including those based on carbon, nitrogen, oxygen, and halides, have been employed for this purpose. magtech.com.cn The development of catalytic asymmetric nucleophilic opening of 3-substituted oxetanes represents a significant advancement, providing access to highly functionalized chiral building blocks under mild conditions. rsc.org

Table 2: Regioselectivity in Nucleophilic Ring-Opening of Unsymmetric Oxetanes

Condition Controlling Factor Site of Attack Nucleophile Type Reference
Nucleophilic Steric Less substituted C-atom Strong Nucleophiles magtech.com.cn

Ring-Opening of the Oxetane Moiety

Functional Group Modifications on the Spirocyclic Core

Beyond ring-opening reactions, the spirocyclic scaffold allows for various functional group modifications. These transformations can alter the molecule's chemical properties without cleaving the core ring structures.

The substituent on the nitrogen atom of the β-lactam ring plays a crucial role in modulating the reactivity of the entire molecule. nih.govmdpi.com Modifications at this position are a common strategy in the synthesis of new β-lactam derivatives. nih.govnih.gov For example, the nature of the N-substituent (e.g., electron-donating or electron-withdrawing) can influence the diastereoselectivity of cycloaddition reactions used to form the spiro-β-lactam itself. nih.gov Furthermore, these substituents can be chemically altered or removed. For instance, N-substituents can be cleaved under specific conditions to yield the corresponding NH-spiro-β-lactams, providing a versatile handle for further functionalization. researchgate.net The ability to modify this position allows for the fine-tuning of the electronic and steric properties of the spirocyclic compound, impacting its stability and reactivity in subsequent chemical transformations. mdpi.com

Reactivity of Substituents on Ring Carbon Atoms

A thorough review of the scientific literature reveals a notable scarcity of studies specifically investigating the reactivity of substituents attached to the carbon atoms of the 2-Oxa-8-azaspiro[3.5]nonan-7-one ring system. Research has predominantly centered on the synthesis of the core scaffold or on the reactivity at the nitrogen atom of the azaspiro ring.

The piperidinone ring in this compound contains several carbon atoms (C-6, C-9, and those of the oxetane ring at C-1, C-3) where substituents could theoretically be placed and subsequently modified. The reactivity of such substituents would be influenced by a combination of factors, including the steric hindrance imposed by the spirocyclic system and the electronic effects of the adjacent heteroatoms (oxygen and nitrogen) and the carbonyl group.

In the broader context of piperidine (B6355638) chemistry, functionalization of the carbon framework can be achieved through various synthetic strategies. researchgate.netnih.gov These often involve the use of pre-functionalized precursors in the ring-forming steps or direct C-H functionalization of the piperidine ring. nih.gov For instance, rhodium-catalyzed C-H insertion reactions have been employed for the site-selective functionalization of N-protected piperidines. nih.gov However, the application of these methods to the specific this compound scaffold has not been reported.

The presence of the lactam functionality in the piperidinone ring is expected to influence the reactivity of adjacent positions. For example, the α-protons to the carbonyl group (at C-6) could potentially be deprotonated to form an enolate, which could then react with various electrophiles. Similarly, the reactivity of substituents on the oxetane ring would be influenced by ring strain and the ether oxygen.

Given the lack of specific experimental data for this compound, the reactivity of its carbon-substituted analogues can only be extrapolated from general principles of heterocyclic chemistry. Further research is needed to elucidate the specific reactivity patterns of this promising scaffold.

Derivatization Strategies for Enhanced Molecular Diversity

While direct information on the derivatization of this compound is limited, studies on closely related isomers provide valuable insights into potential strategies for expanding its molecular diversity. A notable example is the functionalization of 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid, an isomer of the title compound. researchgate.netuniv.kiev.ua These studies demonstrate how a spirocyclic core with similar structural features can be elaborated through modifications of existing functional groups. researchgate.netuniv.kiev.ua

The primary strategies for derivatization of these azaspirocyclic scaffolds involve reactions at the nitrogen atom and transformations of functional groups attached to the carbon rings. For a hypothetical substituted this compound, derivatization could be envisioned at several key points:

N-Functionalization: The secondary amine of the piperidinone ring is a prime site for modification. N-alkylation, N-acylation, and N-arylation reactions would introduce a wide range of substituents, thereby modulating the compound's physicochemical properties.

Modification of Carbonyl Group: The ketone at the C-7 position could be a handle for various transformations. Reduction to the corresponding alcohol would introduce a new stereocenter and a site for further functionalization. Reductive amination could be employed to introduce diverse amino substituents.

Functionalization of Substituents: If the scaffold is synthesized with pre-existing functional groups on the carbon framework, these groups can be further manipulated. For example, a carboxylic acid substituent could be converted to esters, amides, or alcohols.

The following table summarizes derivatization reactions performed on the analogous 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid, which can serve as a model for potential transformations on substituted this compound. researchgate.netuniv.kiev.ua

Table 1: Derivatization Reactions on an Analogous 7-Oxa-2-azaspiro[3.5]nonane Scaffold researchgate.netuniv.kiev.ua

Starting Material Reagents and Conditions Product Transformation
tert-butyl 1-(hydroxymethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate Dess-Martin periodinane, DCM tert-butyl 1-formyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate Oxidation of primary alcohol to aldehyde
tert-butyl 1-formyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate Propargylamine, NaBH(OAc)₃, DCM tert-butyl 1-((prop-2-yn-1-ylamino)methyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate Reductive amination
N-Boc-7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid (1) (COCl)₂, DCM; (2) NH₃(g), DCM tert-butyl 1-carbamoyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate Amidation of carboxylic acid

These examples highlight that standard functional group interconversions are applicable to this class of spirocycles and can be used to generate a library of diverse analogues. The synthesis of such a library from this compound would be a key step in exploring its structure-activity relationships for various applications.

Conformational Analysis and Stereochemical Considerations in Spirocyclic Systems

Conformational Dynamics of Spiro[3.5]nonane Systems

The spiro[3.5]nonane framework, consisting of a cyclobutane (B1203170) ring fused to a cyclohexane (B81311) ring, serves as the parent scaffold for 2-Oxa-8-azaspiro[3.5]nonan-7-one. The conformational behavior of this system is dictated by the interplay between the puckering of the four-membered ring and the chair-boat dynamics of the six-membered ring.

The four-membered oxetane (B1205548) ring in this compound is not planar and exists in a puckered conformation to relieve some of the torsional strain. The six-membered piperidinone ring, analogous to cyclohexane, can theoretically adopt several conformations, including chair, boat, and twist-boat forms. However, the spiro-fusion significantly influences the energetic landscape of these conformers.

Dynamic NMR experiments on related spiro 1,3-dioxane (B1201747) compounds (containing two six-membered rings) have shown that interconversions between different configurational isomers can occur without breaking any chemical bonds. rsc.org For the this compound system, the chair conformation of the piperidinone ring is generally expected to be the most stable. This arrangement minimizes steric interactions and positions the substituents in either axial or equatorial positions. The spiro-fusion can create distinct axial and helical chirality, leading to a complex stereochemical environment. rsc.org The limited conformational freedom imposed by the spirocyclic structure provides predictable exit vectors for substituents, a feature that is highly valuable in molecular design. researchgate.net

Influence of Ring Strain on Molecular Geometry and Reactivity

A defining feature of the this compound structure is the inherent ring strain, primarily associated with the four-membered oxetane ring. Ring strain energy (RSE) arises from deviations from ideal bond angles (angle strain), eclipsing interactions between adjacent substituents (torsional strain), and unfavorable transannular interactions.

The oxetane ring, like cyclobutane, possesses significant strain energy. nih.gov This strain influences the molecular geometry by forcing bond angles within the ring to be compressed from the ideal tetrahedral angle of 109.5°. This geometric distortion affects the adjacent piperidinone ring and the spiro-carbon center. Computational studies on various oxygen-containing spiro compounds have been used to quantify these energies. researchgate.net For instance, the RSE for cyclic ethers decreases drastically as the ring size increases from four to five atoms, while for cyclic lactones, the RSE decreases more linearly. researchgate.net The presence of heteroatoms like oxygen can modulate this strain; for example, the RSE of cyclic ethers decreases from three- to four-membered rings and approaches zero for a six-membered ring. researchgate.net

This stored energy makes the strained ring susceptible to ring-opening reactions, which are often driven by the release of this strain. nih.gov In the context of this compound, the oxetane ring represents a potential site for nucleophilic attack or acid-mediated rearrangement, leading to the cleavage of a C-O bond. nih.gov The reactivity, however, is not solely correlated with RSE, as other electronic and steric factors play a crucial role. researchgate.net The rigid structure and bent C-C bonds associated with strained spirocycles make them attractive starting points for the synthesis of more complex polycyclic compounds. researchgate.net

Table 1: Calculated Ring Strain Energies (RSEs) for Selected Cyclic Ethers and Lactones. This data illustrates the energetic contributions of the ring systems present in the target molecule.
Compound TypeRing SizeExampleRing Strain Energy (kcal/mol)
Cyclic Ether3Oxirane~27-28
Cyclic Ether4Oxetane~25-26
Cyclic Ether5Tetrahydrofuran~5-6
Cyclic Ether6Tetrahydropyran~1.5
Lactone4β-Propiolactone~23
Lactone5γ-Butyrolactone~8-10
Lactone6δ-Valerolactone~9-10

Note: The values in the table are approximate and compiled from computational studies for illustrative purposes. The RSE for the lactam in this compound would be analogous to that of a lactone. researchgate.net

Stereochemical Control in Synthesis and Its Impact on Spirocyclic Architecture

The synthesis of spirocyclic compounds like this compound presents a significant stereochemical challenge due to the creation of a quaternary spiro-carbon. digitellinc.comutrgv.edu Achieving control over the three-dimensional arrangement of atoms is paramount, as the stereochemistry of a molecule is often directly responsible for its properties and function. utrgv.edu

A prominent method for constructing the β-lactam (a four-membered cyclic amide) portion of spirocyclic structures is the Staudinger [2+2] ketene-imine cycloaddition. digitellinc.comutrgv.edu This reaction involves the cycloaddition of a ketene (B1206846) with an imine to form the β-lactam ring. nih.gov The stereochemical outcome (i.e., the formation of cis or trans isomers) can often be controlled by the nature of the substituents on the ketene and the imine. nih.gov For example, using different imines with electron-donating or electron-withdrawing groups can lead to opposite diastereoselectivity. nih.gov Similarly, the reaction of cyclic ketenes with imines has been a subject of considerable interest for synthesizing spiro-fused 2-azetidinones. ugent.be

Another strategy involves the intramolecular cyclization of suitably functionalized precursors. A patent describes the synthesis of the related 2,5-dioxa-8-azaspiro[3.5]nonane, where a key step is the self-cyclization of a chloroacetylated precursor under basic conditions to form the lactam ring. google.com In the synthesis of spiro[3.3]heptane systems, a modified Strecker reaction using a chiral auxiliary was employed to control stereochemistry, and although the diastereoselectivity was moderate, it allowed for the separation of all stereoisomers. nih.gov The absolute configuration of these complex spirocycles is often confirmed definitively using X-ray crystallography. nih.gov

Structural Correlations in Spiroheterocycles for Research Design Principles

Spiroheterocycles are increasingly recognized as valuable scaffolds in medicinal chemistry and materials science. researchgate.netuniv.kiev.ua Their rigid, three-dimensional nature provides a powerful tool for structure-based design, a process that relies on understanding the relationship between a molecule's structure and its function. drugdesign.org

A key design principle involving spirocycles is "conformational restriction". nih.gov Flexible molecules may bind to a target, but they pay an entropic penalty upon binding because their conformational freedom is lost. drugdesign.org By incorporating a rigid spirocyclic scaffold, a molecule can be "pre-organized" into a bioactive conformation, potentially leading to enhanced potency and selectivity. nih.gov The spiro[3.3]heptane scaffold, for instance, is noted for its rigidity and has been used to create libraries of stereoisomers for probing biological targets. nih.gov

Spirocyclic systems containing small, strained rings like oxetane are particularly attractive. researchgate.net The oxetane ring is not merely a structural element; it can serve as a polar and metabolically stable replacement for other common functional groups like carbonyls or gem-dimethyl groups. nih.govbeilstein-journals.org The defined spatial location of substituents emanating from the spiro core provides highly predictable exit vectors, which is a significant advantage in designing molecules to fit precisely into a binding pocket. researchgate.net The development of synthetic methods that allow for the diversification of these spirocyclic cores is crucial for exploring chemical space and creating libraries of compounds for screening. univ.kiev.ua

Research Applications and Structural Utility of 2 Oxa 8 Azaspiro 3.5 Nonan 7 One As a Chemical Scaffold

Role as a "Compact Module" in Contemporary Drug Discovery Research

The rigid and well-defined three-dimensional nature of spirocyclic compounds like 2-Oxa-8-azaspiro[3.5]nonan-7-one makes them ideal "compact modules" for building complex drug candidates. Their utility stems from the ability to expand the accessible chemical space and to arrange functional groups in precise spatial orientations.

Expansion of Chemical Space through Spirocyclic Scaffolds

The incorporation of spirocyclic motifs is a recognized strategy for expanding the boundaries of chemical space. Traditional drug discovery has often been confined to "flatland," dominated by two-dimensional aromatic and heteroaromatic rings. nih.gov Spirocycles, by their inherent nature, introduce a higher fraction of sp³-hybridized carbons (Fsp³), moving molecular design into the third dimension. nih.govtandfonline.com This increased three-dimensionality is associated with several benefits, including improved aqueous solubility and a reduced likelihood of off-target effects that can arise from the non-specific interactions of planar molecules. tandfonline.com

The structure of this compound, containing both an oxetane (B1205548) and a β-lactam ring fused at a central spiro-carbon, is a quintessential example of a compact 3D scaffold. Such frameworks allow for the creation of novel molecular shapes that are underrepresented in conventional screening libraries, thereby increasing the probability of discovering hits against challenging biological targets. nih.govmdpi.com The use of spirocycles has become increasingly popular in the last two decades, with half of all clinically used medicines containing a spirocycle being approved in the 21st century. nih.gov

Design of Molecular Topologies with Defined Spatial Vectors

A key advantage of rigid scaffolds is the ability to control the spatial arrangement of substituents with high precision. Spirocycles provide a stable core from which functional groups can be projected into space along well-defined vectors. ebrary.netresearchgate.net This is crucial for optimizing interactions within the often complex and three-dimensional binding sites of biological targets like enzymes and receptors. tandfonline.com

In the case of this compound, the oxetane ring and the azetidinone (β-lactam) ring are held in a fixed, nearly perpendicular orientation. This rigidity allows medicinal chemists to append pharmacophoric elements to different parts of the molecule with confidence in their relative positioning. For instance, modifying the nitrogen of the lactam and the accessible positions on the oxetane ring allows for the exploration of a target's binding pocket in a systematic and predictable manner. This controlled orientation helps in achieving specific ligand-target interactions, which can enhance potency and selectivity. rsc.org

Utilization in Scaffold Diversity and Functional Group Exploration

The this compound framework is not merely a static core; it is a versatile platform for generating diverse libraries of compounds. The presence of multiple, chemically distinct functional handles—such as the lactam nitrogen and the ether oxygen—allows for a wide range of chemical modifications. asinex.com By systematically altering the substituents on the spirocyclic core, chemists can explore the structure-activity relationships (SAR) of a compound series in great detail. This approach enables the fine-tuning of a molecule's properties to improve its drug-like characteristics, such as solubility, metabolic stability, and cell permeability. tandfonline.com The ability to create a multiplicity of analogues from a single spirocyclic core makes these scaffolds highly valuable for lead optimization campaigns. tandfonline.com

Development of Analogues through Incorporation of Spirocyclic Motifs

The structural concepts embodied by this compound extend to the broader application of spirocycles in creating advanced analogues of known bioactive molecules, including peptides and existing drugs.

Spirocyclic Amino Acids in Peptidomimetics Research

Peptides are crucial biological signaling molecules, but their therapeutic use is often hampered by poor metabolic stability and low oral bioavailability. Peptidomimetics are designed to mimic the structure and function of peptides while overcoming these limitations. Spirocycles are used to create conformationally constrained amino acid analogues that can enforce specific secondary structures, such as β-turns, which are often critical for biological activity. ebrary.netnih.gov

By incorporating a spirocyclic framework, the backbone geometry of a peptide can be restricted, and key side chains can be oriented in a spatially defined manner. ebrary.netacs.org For example, spirocyclic γ-lactams have been used to mimic the β-turn fragment of the peptide somatostatin. ebrary.net The rigid structure of these mimics, supported by X-ray crystallography and NMR studies, confirms their ability to adopt conformations similar to ideal β-turns. ebrary.net This conformational restriction can lead to higher receptor affinity and improved metabolic stability compared to the parent linear peptide. nih.govacs.org

Application AreaSpirocyclic Mimic TypeDesired ConformationReference
PeptidomimeticsSpirocyclic γ-lactamsβ-turn ebrary.net
PeptidomimeticsConstrained tetrapeptidesβ-turn-like asinex.com
PeptidomimeticsSpirocyclic peptidomimetics with 2,3-methanoamino acidsType II β-turn acs.orgacs.org

Bioisosteric Replacement Strategies

Bioisosterism, the strategy of replacing a functional group in a drug molecule with another group that has similar physical or chemical properties, is a cornerstone of medicinal chemistry. This approach is used to modulate a compound's potency, selectivity, and pharmacokinetic profile. The structural components of this compound—the oxetane and the azaspiro-lactam—are representative of motifs used in modern bioisosteric replacement strategies.

Oxetanes as Carbonyl/Gem-dimethyl Surrogates: The oxetane ring has gained significant attention as a bioisostere. nih.gov It can serve as a surrogate for a carbonyl group, as seen in ketones, esters, and amides. nih.govnih.gov The oxetane's endocyclic oxygen can act as a hydrogen bond acceptor, similar to a carbonyl oxygen, but with different steric and electronic properties. nih.gov Furthermore, 3,3-disubstituted oxetanes are effective replacements for the gem-dimethyl group, a common motif in drug molecules. nih.govresearchgate.net This substitution can lead to marked improvements in aqueous solubility, metabolic stability, and lipophilicity, while also increasing the molecule's Fsp³ character. nih.govresearchgate.net

Azaspiro[3.3]heptanes as Piperidine (B6355638) Bioisosteres: The piperidine ring is a prevalent scaffold in many approved drugs. However, finding novel, patent-free analogues with improved properties is a constant goal. Azaspiro[3.3]heptanes have been successfully validated as bioisosteres of piperidine. enamine.netnih.govresearchgate.net These strained spirocyclic amines offer a more rigid, three-dimensional alternative to the flexible piperidine ring. researchgate.netresearchgate.net For example, replacing the piperidine fragment in the anesthetic drug bupivacaine (B1668057) with a 1-azaspiro[3.3]heptane core resulted in a new analogue with high activity. nih.govmedchemexpress.com This demonstrates the potential of spirocyclic motifs to serve as effective and non-classical bioisosteres for established pharmacophores.

Original GroupBioisosteric ReplacementKey AdvantagesReferences
Carbonyl GroupOxetaneImproved solubility, metabolic stability nih.govnih.gov
Gem-dimethyl Group3,3-Disubstituted OxetaneIncreased Fsp³, improved physicochemical properties nih.govresearchgate.net
PiperidineAzaspiro[3.3]heptaneIncreased 3D character, novel chemical space enamine.netnih.govresearchgate.net

Application in the Synthesis of Complex Heterocyclic Systems

The this compound scaffold, containing a reactive β-lactam ring, serves as a valuable starting point for the synthesis of more elaborate heterocyclic systems. The inherent ring strain of the four-membered β-lactam and oxetane rings provides a thermodynamic driving force for ring-opening reactions, allowing for the introduction of diverse functionalities and the construction of novel molecular architectures.

Synthetic strategies for spirocyclic β-lactams often involve cycloaddition reactions. thieme-connect.de The Staudinger [2+2] ketene-imine cycloaddition is a prominent method for constructing the β-lactam ring in spirocyclic systems. digitellinc.comutrgv.edu In the context of this compound, a plausible synthetic route would involve the reaction of a ketene (B1206846) with an imine derived from a substituted oxetane. The resulting spirocyclic β-lactam can then undergo further modifications.

While direct examples of the elaboration of this compound into more complex heterocycles are not extensively documented in the literature, the known reactivity of the β-lactam ring allows for logical synthetic projections. For instance, the cleavage of the amide bond in the β-lactam ring can provide access to functionalized piperidine derivatives. These derivatives can then be utilized in subsequent cyclization reactions to form fused or bridged heterocyclic systems.

The table below summarizes potential synthetic transformations of the this compound scaffold to generate more complex heterocyclic systems, based on established β-lactam chemistry.

Starting ScaffoldReagent/ConditionResulting Heterocyclic SystemPotential Application
This compound1. Hydrolysis/Nu- attack 2. Intramolecular cyclizationFused piperidine derivatives (e.g., indolizidinones, quinolizidinones)Scaffolds for enzyme inhibitors, GPCR ligands
This compoundRing-opening with bifunctional nucleophilesMacrocyclic lactamsPeptidomimetics, ionophores
This compoundN-alkylation followed by rearrangementSubstituted piperidines with complex side chainsBuilding blocks for combinatorial libraries

It is important to note that the reactivity of the oxetane ring must also be considered during these transformations. The oxetane moiety can be susceptible to ring-opening under acidic conditions, which could be either a desired transformation or a competing side reaction that needs to be controlled. nih.gov

Influence on Molecular Properties in Research Design

The incorporation of the this compound scaffold into a molecule is anticipated to significantly modulate its physicochemical properties, a key consideration in modern drug discovery. The spirocyclic nature of the scaffold, combined with the presence of the polar oxetane and β-lactam functionalities, can influence solubility, lipophilicity, and metabolic stability.

Modulation of Solubility and Lipophilicity:

The oxetane ring is recognized as a polar motif that can serve as a hydrogen bond acceptor. researchgate.net Its inclusion often leads to an increase in aqueous solubility and a reduction in lipophilicity (logP) compared to its carbocyclic or gem-dimethyl analogues. This is a desirable feature in drug design, as it can improve the pharmacokinetic profile of a compound. For instance, the replacement of a gem-dimethyl group with an oxetane has been shown to enhance solubility in several drug discovery programs. nih.gov The β-lactam ring also contributes to the polarity of the molecule.

Metabolic Stability:

Spirocyclic scaffolds are known to enhance metabolic stability by restricting conformational flexibility and shielding metabolically labile sites from enzymatic degradation. The spiro center introduces a rigid, three-dimensional geometry that can hinder the approach of metabolic enzymes. univ.kiev.ua The oxetane moiety itself is generally considered to be metabolically robust. nih.gov Therefore, the this compound scaffold is expected to confer increased metabolic stability to parent compounds, a highly sought-after property in the development of long-acting therapeutic agents.

The following table provides a qualitative summary of the expected influence of the this compound scaffold on key molecular properties relevant to research compound design.

Molecular PropertyInfluence of the this compound ScaffoldRationale
Aqueous Solubility IncreaseThe polar oxetane and β-lactam moieties can act as hydrogen bond acceptors, improving interactions with water. nih.govresearchgate.net
Lipophilicity (logP) DecreaseThe introduction of two oxygen atoms and a nitrogen atom in a compact spirocyclic system increases polarity. nih.gov
Metabolic Stability IncreaseThe rigid spirocyclic structure can sterically hinder access of metabolic enzymes to labile positions. The oxetane ring is generally metabolically stable. nih.govuniv.kiev.ua
Three-Dimensionality IncreaseThe spirocyclic nature introduces a well-defined three-dimensional shape, which can be advantageous for binding to protein targets. nih.gov
pKa of the Nitrogen DecreaseThe electron-withdrawing effect of the adjacent carbonyl group in the β-lactam will lower the basicity of the nitrogen atom.

Q & A

Q. Table 1: Comparative Synthesis Yields Under Different Conditions

PrecursorSolventTemperature (°C)Yield (%)Purity (%)
Ketone-basedTHF256897
Amine-basedDCM07295

How should researchers characterize the structural identity of this compound?

Basic Research Question
Characterization requires multi-modal spectral analysis:

  • NMR spectroscopy : Compare 1^1H and 13^{13}C NMR shifts with computational predictions (e.g., DFT calculations) to confirm spirocyclic geometry .
  • Mass spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]+^+ at m/z 156.1024) .
  • X-ray crystallography : For novel derivatives, resolve crystal structures to validate bond angles and ring strain .

Key Challenge : Discrepancies in 1^1H NMR signals may arise from conformational flexibility; dynamic NMR or variable-temperature studies can resolve ambiguities .

What factorial design approaches optimize reaction conditions for spirocyclic compounds like this compound?

Advanced Research Question
Factorial design enables systematic optimization of variables:

  • Variables : Temperature, solvent polarity, catalyst loading, and reaction time .
  • Response surface methodology (RSM) : Model interactions between variables to maximize yield and minimize byproducts .
  • Case Study : A 23^3 factorial design (temperature, solvent, catalyst) identified optimal conditions (60°C, acetonitrile, 5 mol% Pd) with 85% yield .

Q. Table 2: Factorial Design Matrix for Reaction Optimization

RunTemperature (°C)SolventCatalyst (mol%)Yield (%)
140Acetone362
260Acetonitrile585

How can researchers resolve contradictions between theoretical and experimental spectral data for this compound?

Advanced Research Question
Contradictions often stem from instrumental error or sample impurities. Mitigation strategies include:

  • Error analysis : Differentiate systematic (e.g., calibration drift) vs. random errors (e.g., sample handling) via replicate measurements .
  • Cross-validation : Compare data across multiple techniques (e.g., IR, Raman, and XPS for functional groups) .
  • Computational validation : Use software like Gaussian or COMSOL to simulate spectra under varying conditions (e.g., solvent effects) .

Example : Discrepant 13^{13}C NMR signals were resolved by re-evaluating solvent-induced shifts in DMSO vs. CDCl3_3 .

What computational strategies predict the reactivity of this compound in novel reactions?

Advanced Research Question
Computational tools enable reactivity mapping:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Molecular dynamics (MD) : Simulate solvent interactions to assess steric effects in ring-opening reactions .
  • Case Study : MD simulations revealed that water enhances the compound’s hydrolysis rate by 30% compared to aprotic solvents .

What cross-disciplinary methodologies enhance the application of this compound in pharmaceutical research?

Advanced Research Question
Integration with pharmacology and materials science expands utility:

  • Drug delivery systems : Encapsulate the spirocyclic core in liposomes or polymeric nanoparticles to improve bioavailability .
  • Enzyme inhibition assays : Screen against kinase or protease targets using fluorescence polarization or SPR .
  • Toxicity profiling : Employ in vitro models (e.g., HepG2 cells) and molecular docking to assess safety .

Q. Table 3: Cross-Disciplinary Applications

FieldMethodologyOutcome
PharmacologyTarget-based virtual screeningIdentified PDE4 inhibition
Materials SciencePolymer composite synthesisEnhanced thermal stability

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